molecular formula C10H11ClN2 B1214102 5-Chlorotryptamine CAS No. 3764-94-1

5-Chlorotryptamine

Cat. No.: B1214102
CAS No.: 3764-94-1
M. Wt: 194.66 g/mol
InChI Key: FVQKQPVVCKOWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorotryptamine, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

5-Chlorotryptamine, a derivative of tryptamine, primarily targets trace amine-associated receptors expressed in the mammalian brain . These receptors play a crucial role in regulating the activity of dopaminergic, serotonergic, and glutamatergic systems .

Mode of Action

This compound interacts with its targets by weakly activating the trace amine-associated receptor, TAAR1 . This interaction leads to changes in the activity of dopaminergic, serotonergic, and glutamatergic systems .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving serotonin (5-HT). Tryptamine, from which this compound is derived, has been shown to activate trace amine-associated receptors in the brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine, which activates 5-HT4 receptors and regulates gastrointestinal motility .

Pharmacokinetics

5-Chloro-αMT is a low-clearance drug, with a half-life of approximately 20 hours in healthy volunteers and 30 hours in patients with heart failure . Most drug metabolism is achieved by glucuronidation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the dopaminergic, serotonergic, and glutamatergic systems in the brain . By activating trace amine-associated receptors, it can regulate the activity of these systems, potentially influencing mood and behavior .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the gut, the presence of symbiotic bacteria capable of converting dietary tryptophan to tryptamine can influence the compound’s action . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Biochemical Analysis

Biochemical Properties

5-Chlorotryptamine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme tryptophan decarboxylase, which converts tryptophan to tryptamine. Additionally, this compound has been shown to interact with serotonin receptors, particularly the 5-HT4 receptor, influencing gastrointestinal motility and other physiological processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in the human gut, this compound activates 5-HT4 receptors, which regulate gastrointestinal motility . This compound also affects the activity of dopaminergic, serotonergic, and glutamatergic systems in the mammalian brain, thereby influencing neurotransmission and related cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to serotonin receptors, particularly 5-HT4 receptors, and modulates their activity. This binding leads to the activation of downstream signaling pathways that influence various physiological processes. Additionally, this compound can inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of metabolites that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on neurotransmission and gastrointestinal motility. At high doses, it can cause toxic or adverse effects, such as neurotoxicity or gastrointestinal disturbances. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of tryptophan and serotonin. It interacts with enzymes such as tryptophan decarboxylase and monoamine oxidase, which play key roles in the metabolism of indolamines. These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing physiological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by serotonin transporters and can accumulate in certain tissues, such as the brain and gastrointestinal tract. The localization and accumulation of this compound can influence its biological activity and effects on cellular function .

Subcellular Localization

This compound is localized in specific subcellular compartments, such as the cytoplasm and cell membrane. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. For example, the presence of specific targeting signals can direct this compound to serotonin receptors on the cell membrane, where it can exert its effects on neurotransmission .

Properties

IUPAC Name

2-(5-chloro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQKQPVVCKOWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191073
Record name 5-Chloro-1H-indole-3-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3764-94-1
Record name 5-Chlorotryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3764-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-indole-3-ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003764941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-1H-indole-3-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1H-indole-3-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Chlorotryptamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V4S232P62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Cool to 5° C., a suspension of LiAlH4 (40.97 g) in THF (700 ml). Add a solution of AlCl3 (53.9 g, 0.40 mole) to THF (645 ml) over about 30 minutes while maintaining the temperature at about 5° C. and 10° C. Add (2-(5-chloro-1H-Indol-3-yl)-2-oxo-acetamide (20 g, 0.09 mole) in THF (900 ml) while maintaining the temperature at between 5° C. and 7.5° C. When the addition is complete warm to room temperature. Stir overnight and then cool to 7° C. and slowly add a solution of NaOH 50% (342 g, 4.28 mol). After stirring for about 1 hour, add anhydrous Na2SO4 (30 g) and filter the suspension on a celite bed. Evaporate the filtrate to dryness to give an oil. Combine the and Et2O (500 mL) and add a solution of Et2O/HCl 4.5N (15 mL) at room temperature to give a solid. Stir the suspension at room temperature for 1 hour, filter, and wash with 50 mL Et2O, dry under vacuum at 50° C. to give the hydrochloride of the title compound.
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40.97 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
Quantity
53.9 g
Type
reactant
Reaction Step Three
Name
Quantity
645 mL
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Four
Name
Quantity
342 g
Type
reactant
Reaction Step Five
Quantity
30 g
Type
reactant
Reaction Step Six
Name
Et2O HCl
Quantity
15 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Add 5-chlorotryptamine hydrochloride (15 g, 0.06 mole) water (150 ml), NaOH 1N (75 ml), and dichloromethane (350 mL). Stir the mixture at room temperature for 30 minutes, and separate the phases. Wash the aqueous phase with dichloromethane, combine the organic phases, dry over MgSO4, filter, and evaporate to dryness under vacuum to give the title compound.
Name
5-chlorotryptamine hydrochloride
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorotryptamine
Reactant of Route 2
Reactant of Route 2
5-Chlorotryptamine
Reactant of Route 3
Reactant of Route 3
5-Chlorotryptamine
Reactant of Route 4
5-Chlorotryptamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Chlorotryptamine
Reactant of Route 6
5-Chlorotryptamine
Customer
Q & A

Q1: How does 5-Chlorotryptamine interact with biological systems, and what are the downstream effects?

A: this compound has been shown to interact with specific biological targets, leading to various downstream effects. For example, it acts as an antagonist of serotonin receptors, particularly in amphibian oocyte maturation. [] In this context, it can suppress or block progesterone-induced maturation by interfering with cytoskeletal rearrangements. [] Additionally, this compound has demonstrated inhibitory effects on melittin, a peptide toxin found in bee venom. [] It interacts with the tryptophan residue (Trp19) of melittin, hindering the formation of the melittin tetramer, which is essential for its hemolytic activity. []

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts do not explicitly detail the spectroscopic data, this compound is a derivative of tryptamine with a chlorine atom substituted at the 5th position of the indole ring. Its molecular formula is C10H11ClN2, and its molecular weight is 194.66 g/mol.

Q3: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?

A: Research suggests that the indole ring, amino group, and steric hindrance around the indole ring of this compound are crucial for its inhibitory effect on melittin activity. [] Modifications to these structural features could potentially alter its potency and selectivity. Further research is necessary to fully elucidate the SAR and explore the impact of different substituents on its biological activity.

Q4: Are there any known applications of this compound in the context of β-carboline derivatives?

A: While the provided research doesn't directly involve this compound in β-carboline synthesis, it's worth noting that β-carbolines, particularly those with a 6-amino group, are a focus of medicinal chemistry research due to their diverse biological activities. [] Given its structural similarity, this compound could potentially serve as an intermediate or building block for synthesizing novel β-carboline derivatives with potential therapeutic applications.

Q5: What are the known in vitro and in vivo efficacies of this compound?

A: The provided research highlights the in vitro efficacy of this compound in inhibiting melittin-induced hemolysis with an IC50 of approximately 13 μg/mL. [] This inhibition was confirmed through various techniques, including fluorescence quenching, circular dichroism measurements, and size-exclusion chromatography. [] Moreover, molecular dynamics simulations supported the experimental findings by demonstrating the interaction of this compound with Trp19 of melittin and its impact on tetramer formation. [] Regarding its role as a serotonin antagonist, studies have demonstrated its ability to suppress or block progesterone-induced oocyte maturation in amphibian models (Bufo viridis and Xenopus laevis) in vitro. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.